molecular formula C7H10N2 B1223502 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine CAS No. 71257-38-0

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B1223502
CAS RN: 71257-38-0
M. Wt: 122.17 g/mol
InChI Key: YZBDXDPBLIQCJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines can be efficiently achieved through various synthetic strategies, including direct asymmetric intramolecular aza-Friedel-Crafts reactions, which offer high yields and enantioselectivities. This method is general towards different aldehydes and pyrrole derivatives, showcasing the versatility of this approach in accessing medicinally relevant chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines (He et al., 2011). Additionally, domino reactions involving 2-imidazolines and electron-deficient alkynes have been developed to construct the pyrrolo[1,2-a]pyrazine core, highlighting a pseudo-three-component reaction strategy for the synthesis of these compounds in good to excellent yields (Golantsov et al., 2022).

Molecular Structure Analysis

Structural and chemistry studies of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines reveal the importance of the pyrrolopyrazine core in determining the chemical reactivity and physical properties of these molecules. For instance, the structure of 3,4-dihydropyrrolo[1,2-a]pyrazine and its N-protonated form have been investigated through ab initio calculations, indicating unique reactivity patterns such as inter- and intramolecular 1,3-dipolar cycloadditions (Mínguez et al., 1997).

Chemical Reactions and Properties

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, to give access to polysubstituted [6,6]-ring fused systems. These reactions demonstrate the polyfunctionality of the tetrahydropyrrolo[1,2-a]pyrazine scaffolds, which can be further functionalized to explore different chemical spaces (Baron et al., 2005).

Scientific Research Applications

  • Medicinal Chemistry
    • Summary of Application : Pyrrolopyrazine derivatives, including “1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine”, have been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Methods of Application : The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
  • Drug Discovery
    • Summary of Application : The pyrrolopyrazine structure is an attractive scaffold for drug discovery research

properties

IUPAC Name

1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-7-6-8-3-5-9(7)4-1/h1-2,4,8H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBDXDPBLIQCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364290
Record name 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

CAS RN

71257-38-0
Record name 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Pyrrol-1-yl-ethanamine 2b (2 g, 18 mmol) was dissolved in 40 mL of ethanol, followed by addition of formaldehyde solution (40%, 1.5 mL, 18 mmol) and a slow dropwise addition of 1 mL of trifluoroacetic acid. The reaction mixture was heated to 50° C. for 15 minutes, then cooled to room temperature and stirred for 12 hours. The reaction mixture was concentrated under reduced pressure, added with 50 mL of ethyl acetate, washed with saturated sodium bicarbonate solution (50 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to obtain 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2c (1.60 g, yield 72.7%) as a light yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a ethanol solution (20 ml) of 1-(2-aminoethyl)pyrrole (9 mmol) and 37% formaldehyde (9 mmol) was added TFA (0.5 ml) and the resulting reaction mixture was stirred at 50° C. for 15 minutes. It was then cooled to come to 25° C. and stirred at this temperature for 4 hrs. Solvent was removed under reduced pressure, residue was dissolved in ethyl acetate, basified with aqueous sodium carbonate solution, organic layer was separated and dried over sodium sulfate. Evaporation of the organic layer gave the crude 1,2,3,4-Tetrahydro-pyrrolo[1,2-a]pyrazine which was dissolved in dichloromethane (90 ml) at to it DIPEA (12.15 mmol) and boc anhydride (8.9 mmol) were added at 0° C. The resulting reaction mixture was stirred for 16 hrs at 25° C. Organic layer was washed with sodium carbonate, water and brine and finally dried over sodium sulfate. Evaporation of the organic layer gave the crude product which was purified by column chromatography (1% ethyl acetate in dichloromethane). (10% ethyl acetate in hexane).
Quantity
9 mmol
Type
reactant
Reaction Step One
Quantity
9 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
159
Citations
T Negoro, M Murata, S Ueda, B Fujitani… - Journal of medicinal …, 1998 - ACS Publications
A series of novel tetrahydropyrrolo[1,2-a]pyrazine derivatives were synthesized and evaluated as aldose reductase inhibitors (ARIs) on the basis of their abilities to inhibit porcine lens …
Number of citations: 149 pubs.acs.org
M Ghandi, S Salahi, A Taheri, A Abbasi - Molecular Diversity, 2018 - Springer
A facile one-pot method has been developed for the synthesis of novel pyrrolo[2,1-a]pyrazine scaffolds. A variety of 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine …
Number of citations: 11 link.springer.com
C Blackburn, C Barrett, M Brunson, J Chin… - Bioorganic & medicinal …, 2014 - Elsevier
Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide are potent sub-type selective HDAC6 inhibitors. Constrained heterocyclic analogs based on 1,2,3,4-tetrahydropyrrolo[1,2-a]…
Number of citations: 51 www.sciencedirect.com
K Ko, Y Won - Bioorganic & medicinal chemistry, 2005 - Elsevier
We investigate the quantitative structure–activity relationship of spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione derivatives acting as aldose reductase inhibitors, …
Number of citations: 14 www.sciencedirect.com
MB Litvinchuk, AV Bentya, AM Grozav… - Monatshefte für Chemie …, 2023 - Springer
A preparatively convenient and efficient method is proposed for the synthesis of novel 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids, based on the reaction of (3-…
Number of citations: 0 link.springer.com
M Voievudskyi, V Astakhina, O Kryshchyk… - Monatshefte für Chemie …, 2016 - Springer
This research describes the utility of ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate as a key starting material for synthesis of novel …
Number of citations: 6 link.springer.com
Y He, M Lin, Z Li, X Liang, G Li, JC Antilla - Organic Letters, 2011 - ACS Publications
The direct asymmetric intramolecular aza-Friedel–Crafts reaction of N-aminoethylpyrroles with aldehydes catalyzed by a chiral phosphoric acid represents the first efficient method for …
Number of citations: 115 pubs.acs.org
AM Likhosherstov, OV Filippova, VP Peresada… - Pharmaceutical …, 2003 - Springer
Previously, it was demonstrated that many piperazine derivatives possess antiarrhythmic properties [1, 2]. Here we report on the synthesis and antiarrhythmic activity of a series of 2-[(2¢-…
Number of citations: 28 link.springer.com
AR Katritzky, R Jain, YJ Xu, PJ Steel - The Journal of Organic …, 2002 - ACS Publications
Condensation reactions of benzotriazole and 2-(pyrrol-1-yl)-1-ethylamine (1) with formaldehyde and glutaric dialdehyde, respectively, afforded intermediates 2 and 6. Subsequent …
Number of citations: 23 pubs.acs.org
B Zhu, BA Marinelli, R Goldschmidt, BD Foleno… - Bioorganic & medicinal …, 2009 - Elsevier
A novel series of 7-(1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-7-yl) quinolones has been designed and synthesized in which the heterocyclic side chain is attached to the quinolone core …
Number of citations: 27 www.sciencedirect.com

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